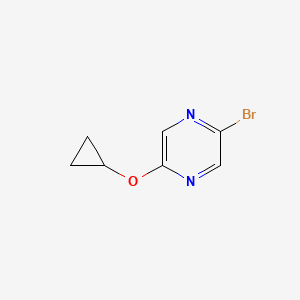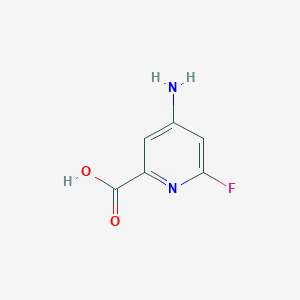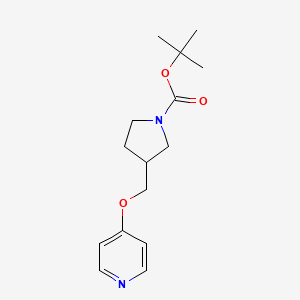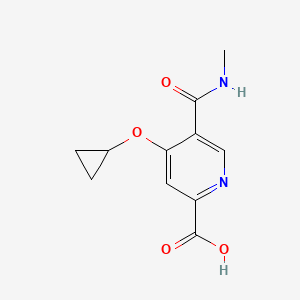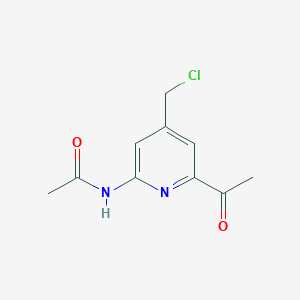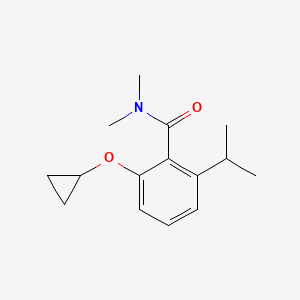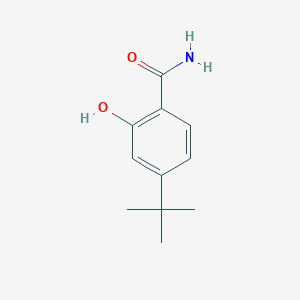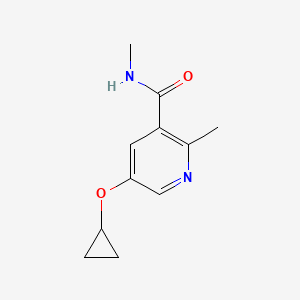
4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.254 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a dimethylpicolinamide moiety. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide involves several steps. One common method includes the reaction of 4-cyclopropoxy-3-formylpyridine with N,N-dimethylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or formyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide include:
4-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide: This compound has a similar structure but with the formyl group at a different position.
N,N-Dimethylformamide (DMF): and N,N-Dimethylacetamide (DMAc) : These compounds share the dimethylamide functional group and are used in similar chemical reactions.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-formyl-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H14N2O3/c1-14(2)12(16)11-9(7-15)10(5-6-13-11)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clé InChI |
AEPDECSVODQSLA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=NC=CC(=C1C=O)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


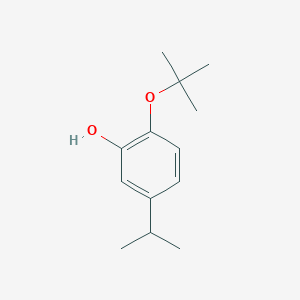
![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)
